molecular formula C8H9N3 B11921209 5-methyl-1H-indazol-7-amine

5-methyl-1H-indazol-7-amine

Cat. No.: B11921209
M. Wt: 147.18 g/mol
InChI Key: FFBDLCRXBHZDQQ-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-7-amine: is a heterocyclic aromatic organic compound It is a derivative of indazole, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions due to their efficiency and high yields. These methods include the use of copper or silver catalysts to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: 5-Methyl-1H-indazol-7-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic applications. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of catalysts, coordination complexes, and polymers. Its unique chemical properties make it valuable in the production of advanced materials .

Mechanism of Action

The mechanism of action of 5-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes such as cell growth and survival .

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the methyl and amine groups.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    1-Methyl-1H-indazole: Similar to 5-methyl-1H-indazol-7-amine but with the methyl group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-methyl-1H-indazol-7-amine

InChI

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11)

InChI Key

FFBDLCRXBHZDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NN=C2

Origin of Product

United States

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